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Perifosine Clinical Trial Response Data

Cancer Trial Phase / Prior Response Rate Median Key
Type Identifier Therapies (PR+MR/SD) PFS Findings

| Waldenstrom's Macroglobulinemia (WM) [1] | Phase II (N=37) | Median of 2 | PR: 11% MR: 24% SD:
54% | 12.6 months | 35% of patients achieved at least a minimal response (MR); 89% achieved disease
control (MR+SD) | | Renal Cell Carcinoma (RCC) [2] | Phase II (Perifosine 228; N=24) | VEGF-targeted
therapy failed | PR: 4% SD: 46% | 14.2 weeks | Modest single-agent activity after VEGF therapy failure | |
Renal Cell Carcinoma (RCC) [2] | Phase II (Perifosine 231; N=32 in Group A) | VEGF-targeted therapy
failed; no prior mTOR inhibitor | PR: 10% SD: 32% | 14 weeks | Activity observed post-VEGF therapy; not

superior to available second-line agents |

Key Experimental Protocols from Cited Trials

To interpret the data above, it is helpful to understand the methodologies used in these clinical studies.

¢ Trial Design and Dosing: The studies for WM and RCC were open-label, single-arm, Phase Il
trials [1] [2]. Patients with confirmed recurrent or refractory disease were enrolled. The standard dose
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used was perifosine 100 mg taken orally once daily [2]. In the WM trial, treatment continued in 28-
day cycles, with patients experiencing clinical benefit allowed to stay on therapy until disease
progression [1].

¢ Patient Population: A key inclusion criterion for the RCC trials was documented disease progression
following at least one prior VEGF-targeted therapy (e.g., sunitinib or sorafenib) [2]. The WM trial
enrolled patients with a median of 2 prior lines of therapy [1]. This establishes the studied population
as having pre-treated, advanced disease.

o Efficacy Assessment: Tumor response was evaluated using standardized criteria. The WM trial
used consensus panel recommendations specific to that disease [1]. The RCC trials used RECIST
(Response Evaluation Criteria in Solid Tumors), with radiographic tumor assessments conducted
at predefined intervals (e.g., every 6-12 weeks) [2]. Safety was assessed by monitoring adverse
events and grading them according to the NCI Common Terminology Criteria for Adverse Events
(CTCAE) [1] [2].

¢ Translational Pharmacodynamic Analysis: The WM trial included correlative studies to confirm that
perifosine was hitting its intended target *in vivo. They used immunohistochemistry on patient
bone marrow biopsies to show that perifosine treatment led to a significant reduction in protein levels
of phospho-GSK3a/f (pGSK), a downstream marker of Akt activity [1]. Gene expression profiling
also demonstrated that the drug inhibited the NF-kB signaling pathway [1].

Mechanism of Action and Rationale for Combination

Perifosine's mechanism and interaction with other pathways provide a rationale for its combination with

other agents.
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This diagram illustrates the key signaling pathways and drug interactions discussed in the clinical and
preclinical data. Perifosine acts by inhibiting the recruitment and activation of Akt. Notably, preclinical
evidence suggests a complementary role with anti-angiogenic therapy, where Perifosine can counteract a

resistance mechanism (Akt/MMP2 upregulation) induced by agents like Bevacizumab [3].

Future Research Directions and Combination
Strategies

The collected data points toward specific future applications for perifosine rather than standalone

development.

¢ Rationale for Combination Therapy: The single-agent activity of perifosine is considered modest,
leading researchers to conclude it may be more effective in combination with other active agents
[1] [2]. This is supported by strong preclinical evidence. For instance, in a glioblastoma model, the
combination of perifosine and bevacizumab was significantly more effective than either drug alone.
Perifosine was shown to enhance bevacizumab-induced apoptosis and reverse bevacizumab-
induced upregulation of phospho-AKT and MMP2, a potential resistance mechanism [3].

¢ Informed Trial Design: Future clinical trials can be optimized using the pharmacodynamic insights
gained from these studies. Measuring the reduction of pGSK3alf in patient tumor samples can serve
as a validated biomarker to confirm target engagement and help select appropriate biological doses,
moving beyond the maximum tolerated dose as the sole endpoint [1] [4].

Safety and Tolerability Profile

Across the clinical trials analyzed, perifosine was generally well-tolerated. The most common adverse

events were non-hematologic and primarily low-grade (Grade 1-2) [1] [2].

e Most Frequent AEs: Gastrointestinal symptoms, including nausea and diarrhea, were the most
frequently observed toxicities [1] [2].

e Other Notable AEs: Other side effects included fatigue, musculoskeletal pain, and in the WM trial,
arthritis flare [1].

¢ Hematologic Toxicity: Cytopenias (low blood counts) were reported but were less common, with
Grade 3-4 events occurring in about 13% of patients in the WM trial [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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